

Spectroscopic Characterization of 7-Methoxy-2H-chromene-3-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 7-methoxy-2H-chromene-3-carbaldehyde

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Introduction

The chromene nucleus is a privileged scaffold in medicinal chemistry and drug development, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique structural and electronic properties of the benzopyran system make it an attractive starting point for the synthesis of novel therapeutic agents.[4] Structure-activity relationship (SAR) studies have consistently shown that substitution patterns on the chromene ring significantly influence biological efficacy, with electron-donating groups at the 7-position often enhancing pharmacological activity.[1]

7-Methoxy-2H-chromene-3-carbaldehyde is a key synthetic intermediate, providing a versatile handle for the elaboration of more complex, biologically active molecules.[5] Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a valuable building block for chemical libraries. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and quality control during the drug discovery and development workflow.

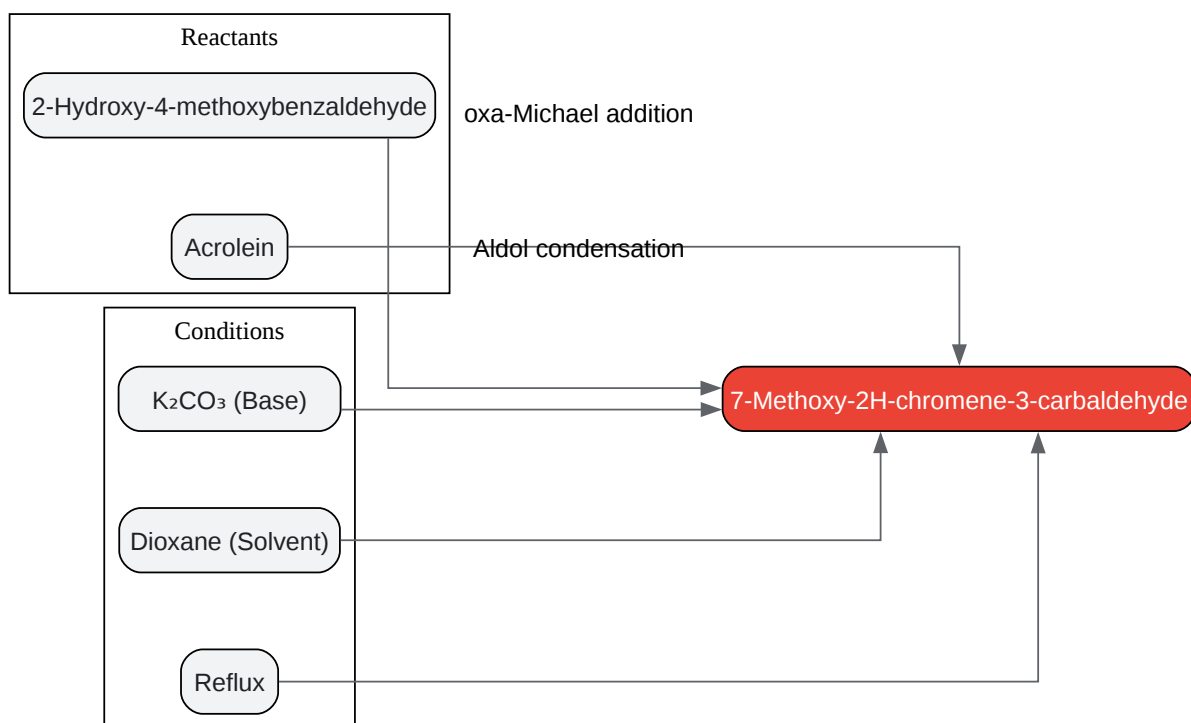
This technical guide provides an in-depth exploration of the spectroscopic characterization of **7-methoxy-2H-chromene-3-carbaldehyde**. We will detail the standard synthetic protocol and provide a comprehensive analysis of the expected features in Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), grounded in the fundamental principles of spectroscopic interpretation.

Part 1: Synthesis of 7-Methoxy-2H-chromene-3-carbaldehyde

The most common and efficient method for synthesizing 2H-chromene-3-carbaldehydes is through a domino oxa-Michael/aldol condensation reaction between a substituted salicylaldehyde and an α,β -unsaturated aldehyde, such as acrolein.^{[6][7]} For the title compound, the synthesis commences with 2-hydroxy-4-methoxybenzaldehyde.

Synthetic Workflow

The reaction is typically catalyzed by a mild base, such as potassium carbonate, in an appropriate solvent like dioxane. The process involves an initial oxa-Michael addition of the phenolic hydroxyl group to acrolein, followed by an intramolecular aldol condensation to form the dihydropyran ring and subsequently, after dehydration, the stable 2H-chromene system.



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